S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate: is a synthetic steroidal compound with a molecular formula of C22H32O3S. It is known for its unique structure, which includes a thioester group attached to the steroid backbone. This compound has garnered interest in various fields, including medicinal chemistry and endocrinology, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate typically involves the esterification of 17-hydroxy-3-oxoandrost-4-en-7-yl with propanethioic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the thioester bond. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, including alcohols and alkanes, depending on the reducing agents used.
Substitution: The thioester group in this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 17-keto derivatives or carboxylic acids.
Reduction: Formation of 17-hydroxy derivatives or alkanes.
Substitution: Formation of thioether derivatives.
Scientific Research Applications
Chemistry: S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate is used as a precursor in the synthesis of various steroidal compounds
Biology: In biological research, this compound is studied for its potential role in modulating steroid hormone receptors. It is used in assays to investigate the binding affinity and activity of steroidal compounds on androgen and estrogen receptors.
Medicine: this compound has potential therapeutic applications in hormone replacement therapy and the treatment of hormonal imbalances. Its ability to interact with steroid receptors makes it a candidate for drug development in endocrinology.
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of steroid-based drugs. Its stability and reactivity make it a valuable building block for the production of various therapeutic agents.
Mechanism of Action
The mechanism of action of S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate involves its interaction with steroid hormone receptors. The compound binds to androgen or estrogen receptors, modulating their activity and influencing the expression of target genes. This interaction can lead to various physiological effects, including the regulation of secondary sexual characteristics and metabolic processes.
Comparison with Similar Compounds
- 17beta-Hydroxy-7alpha-mercaptoandrost-4-en-3-one 7-propionate
- 17beta-Hydroxy-3-oxoandrost-4-en-7alpha-yl propanethioate
Comparison: S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate is unique due to its specific thioester group at the 7-position of the steroid backbone. This structural feature distinguishes it from other similar compounds, which may have different functional groups or substitutions at the same position. The presence of the thioester group can influence the compound’s reactivity and biological activity, making it a valuable molecule for specific applications in research and industry.
Properties
CAS No. |
6947-46-2 |
---|---|
Molecular Formula |
C22H32O3S |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
S-(17-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl) propanethioate |
InChI |
InChI=1S/C22H32O3S/c1-4-19(25)26-17-12-13-11-14(23)7-9-21(13,2)16-8-10-22(3)15(20(16)17)5-6-18(22)24/h11,15-18,20,24H,4-10,12H2,1-3H3 |
InChI Key |
HONIPOFOKOETAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.